

# Structure-activity relationship (SAR) of molecules with 4-amino-4-(aminomethyl)piperidine

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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of the 4-Amino-4-(aminomethyl)piperidine Core

## Authored by: Gemini, Senior Application Scientist Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."<sup>[1]</sup> The piperidine ring is a quintessential example, valued for its conformational flexibility, chemical stability, and its ability to orient substituents in precise three-dimensional space.<sup>[1][2]</sup> This guide focuses on a particularly versatile derivative: the 4-amino-4-(aminomethyl)piperidine core. This diamine-substituted scaffold serves as a unique three-dimensional building block, presenting distinct vectors for chemical modification that have been exploited to develop potent and selective modulators for a diverse range of biological targets.

This document provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of molecules built upon this core. We will dissect the causal relationships between specific structural modifications and their resulting pharmacological profiles, drawing from authoritative research in antiviral, antifungal, anticancer, and central

nervous system (CNS) drug discovery. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with a robust understanding of this important chemical scaffold.

## The Architectural Blueprint: Core SAR Insights

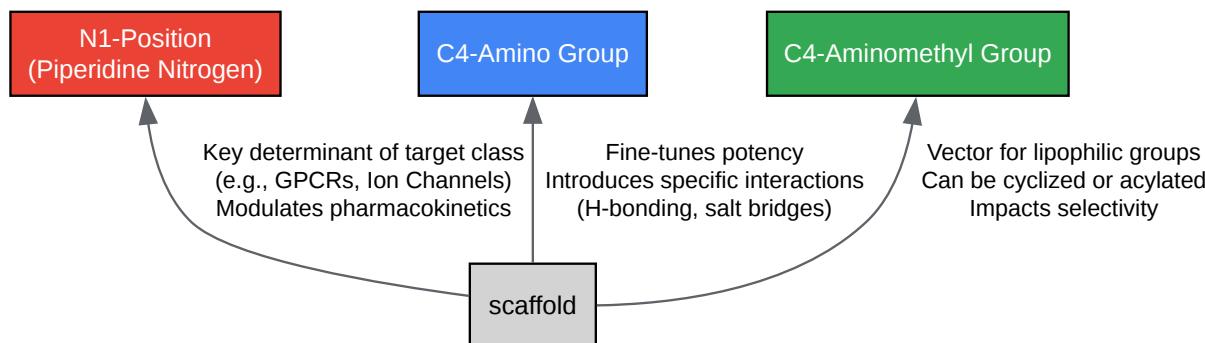
The 4-amino-4-(aminomethyl)piperidine scaffold offers three primary points for chemical diversification: the piperidine ring nitrogen (N1), the primary amino group at C4, and the aminomethyl group, also at C4. The spatial arrangement of these nitrogen atoms allows for complex and specific interactions with biological targets.

## The N1-Position: The Gateway to Target Selectivity

Substitutions at the N1 position of the piperidine ring are perhaps the most critical determinant of a compound's primary biological target and overall potency. This position often serves to anchor the molecule in a specific pocket of the target protein or to introduce large, lipophilic groups that profoundly influence pharmacokinetic properties.

A number of structure-activity relationships can be deduced from screening results: both a benzyl and a phenylethyl substituent at the piperidine nitrogen can lead to high antifungal activity, as long as they are combined with N-alkyl substituents with more than seven carbon atoms at the 4-amino group[3]. In the context of N-type calcium channel blockers for pain management, this position has been decorated with moieties containing structural motifs of verapamil and flunarizine[4]. For instance, the introduction of a 4,4-bis(fluorophenyl)butan-1-one group at N1 yielded potent antagonists active in models of neuropathic pain[4].

Conversely, for  $\sigma 1$  receptor ligands, a simple N-methyl group was found to confer high affinity and selectivity, whereas larger substituents or even an unsubstituted N-H significantly reduced affinity[5]. This highlights the exquisite sensitivity of SAR to the specific topology of the target's binding site.



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## The C4-Diamines: Fine-Tuning Potency and Selectivity

The two amino groups at the C4 position provide a rich platform for establishing critical hydrogen bonds, salt bridges, and other polar interactions within a receptor's active site. Modifications here can subtly or dramatically alter a compound's potency and selectivity profile.

**Antifungal Activity:** Research into antifungal agents targeting ergosterol biosynthesis has revealed a strong dependency on the nature of the substituent on the C4-amino group. A long alkyl chain, specifically an N-dodecyl (C12) group, was found to be optimal for potent activity against *Candida* spp. and *Aspergillus* spp.[3]. Shorter, branched, or cyclic alkyl residues at this position were detrimental to activity[3]. This suggests the C12 chain interacts with a large, hydrophobic pocket in the target enzymes, likely sterol C14-reductase and sterol C8-isomerase[3].

**Anticancer Activity (PKB/Akt Inhibition):** In the development of Protein Kinase B (PKB/Akt) inhibitors, the C4-aminomethyl group was transformed into a carboxamide. This modification was crucial for developing selective and orally bioavailable inhibitors[6]. A systematic exploration of substituents on this carboxamide nitrogen identified lipophilic groups that occupied a key pocket in the kinase domain, leading to potent inhibition of tumor cell growth[6].

Table 1: SAR Summary of C4-Amine Modifications for Antifungal Activity

Compound	N1-Substituent	C4-Amino Substituent	Antifungal Activity (MIC, $\mu$ g/mL)	Reference
2b	Benzyl	n-Dodecyl	High activity noted	[3]
3b	Phenylethyl	n-Dodecyl	High activity noted	[3]
5b	H	n-Dodecyl	Noteworthy activity	[3]
4b	Boc	n-Dodecyl	Noteworthy activity	[3]
-	Benzyl	Shorter/branched alkyl	Detrimental to activity	[3]

## Therapeutic Applications: A Scaffold for Diverse Pathologies

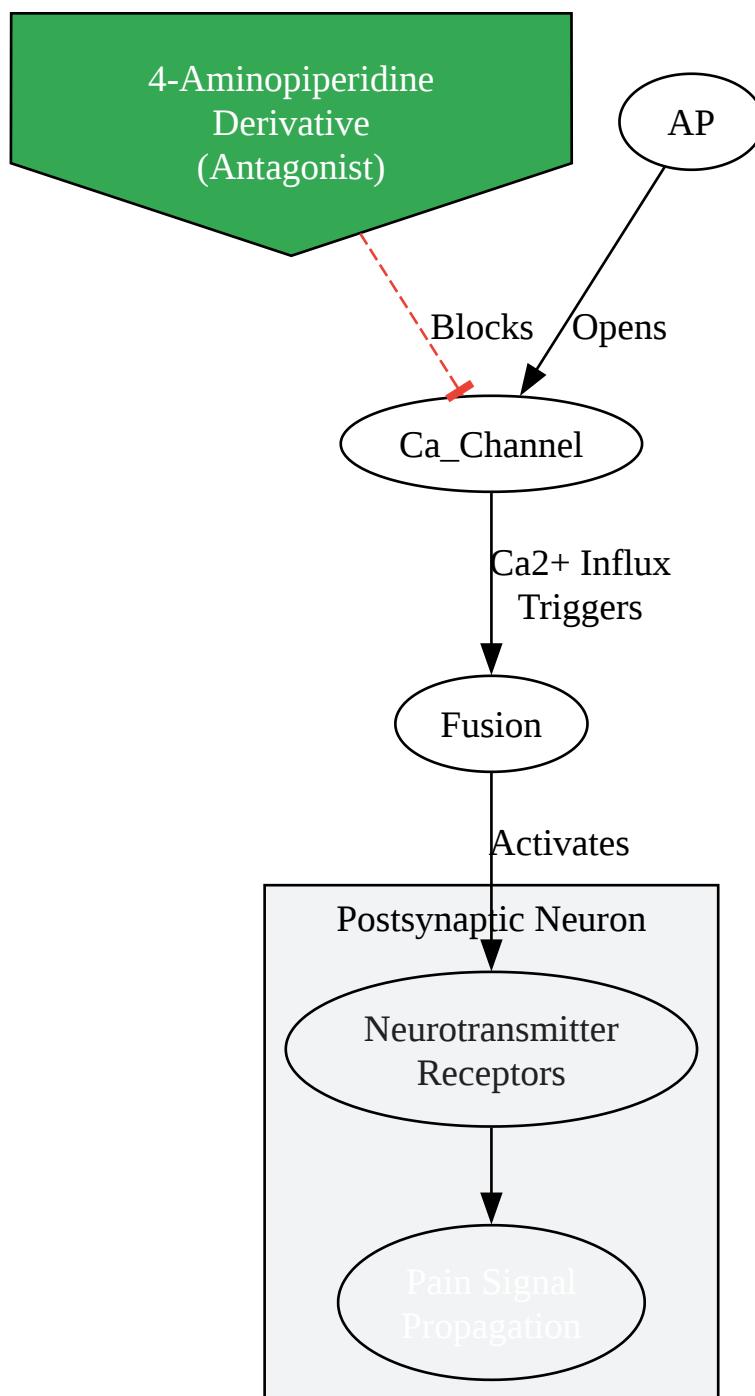
The versatility of the 4-amino-4-(aminomethyl)piperidine core is evident in the breadth of therapeutic areas where its derivatives have shown significant promise.

### Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes it an attractive starting point for CNS-active agents[1][7].

- Pain and Neuropathic Pain (N-type Calcium Channel Blockers): The presynaptic N-type voltage-gated calcium channels are critical for the release of neurotransmitters like glutamate and substance P, which are vital for pain transmission[8]. Derivatives of 4-aminopiperidine have been synthesized as potent N-type calcium channel blockers[4]. These compounds demonstrated significant antinociceptive activity in animal models, such as the mouse hot-plate test, and were effective in a rat model of neuropathic pain, validating this scaffold for the development of novel analgesics[4][9].

- Psychostimulant Use Disorders (Dopamine Transporter Ligands): As bioisosteric replacements for piperazine, 4-aminopiperidine derivatives have been explored as atypical dopamine transporter (DAT) inhibitors[10][11]. These compounds aim to block cocaine binding while still permitting some level of dopamine reuptake, a profile thought to be beneficial for treating addiction[12]. Several lead compounds showed high DAT affinity and metabolic stability, with minimal locomotor stimulation in mice, suggesting a promising profile compared to cocaine[11].

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## Infectious Diseases

- Antiviral (HIV-1): The 4-substituted-4-aminopiperidine motif is a key structural component in a class of CCR5 antagonists[13]. The CCR5 co-receptor is essential for the entry of R5-

tropic HIV-1 strains into host T-cells. By occupying the CCR5 binding pocket, these piperidine-based molecules allosterically prevent the viral gp120 protein from engaging the receptor, thus blocking membrane fusion and viral entry. The synthesis of these analogs has been optimized to be highly convergent and avoid toxic reagents[13].

- **Antifungal:** As previously discussed, long-chain N-alkyl derivatives of 4-aminopiperidines are potent inhibitors of fungal ergosterol biosynthesis[3]. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

## Oncology

The dysregulation of signaling pathways is a hallmark of cancer. The 4-amino-4-(aminomethyl)piperidine scaffold has been adapted to target key nodes in these pathways.

- **PKB/Akt Inhibition:** The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth; its hyperactivity is common in many human cancers. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and selective inhibitors of PKB/Akt[6]. While initial leads suffered from rapid metabolism and poor oral bioavailability, optimization of the C4-carboxamide linker led to compounds that strongly inhibited tumor growth in human tumor xenograft models at well-tolerated doses[6].

## Field-Proven Methodologies: Synthesis and Evaluation

The translation of SAR insights into novel chemical entities relies on robust and reproducible experimental protocols. This section details a representative synthetic procedure and a key biological assay.

## Experimental Protocol: Synthesis via Reductive Amination

Reductive amination is a cornerstone of amine synthesis and is frequently employed for elaborating the 4-aminopiperidine core. The following is a general, self-validating procedure for synthesizing N-substituted 4-aminopiperidine derivatives[3][14].

Objective: To synthesize a diverse library of 4-aminopiperidines by reacting an N-substituted-4-piperidone with various primary amines.

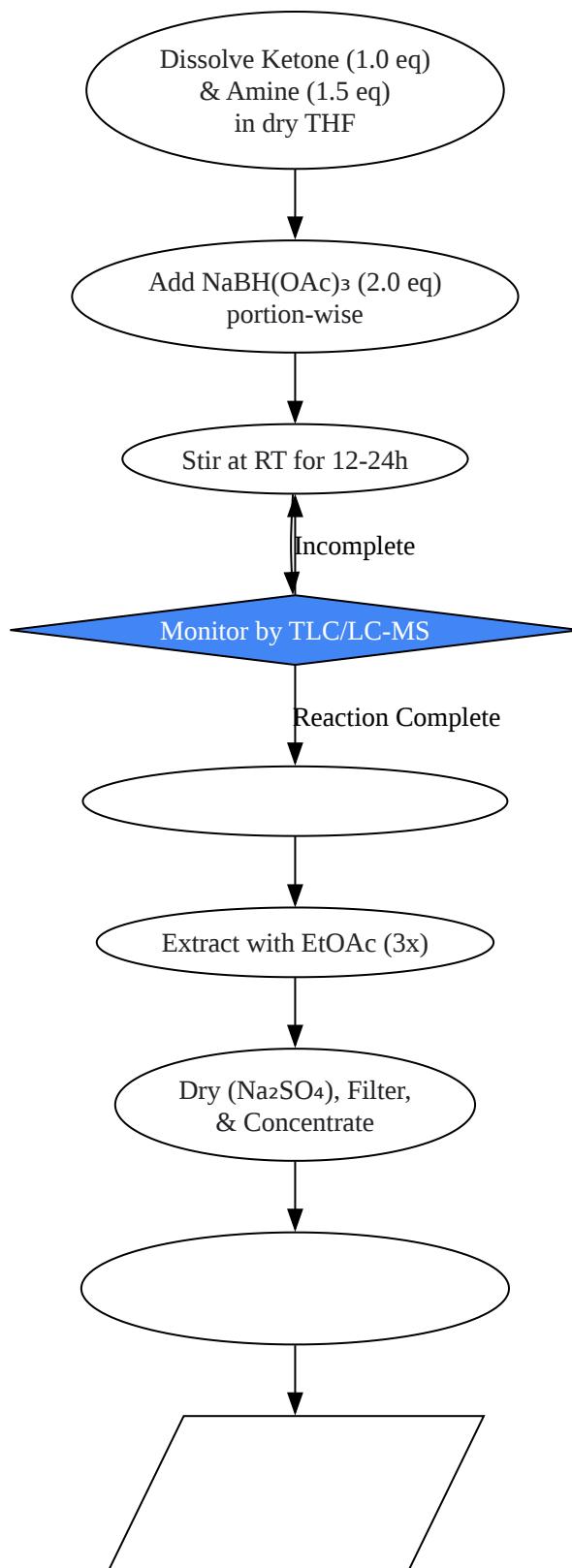
Materials:

- N-substituted-4-piperidone (1.0 mmol, 1.0 eq)
- Primary amine of choice (1.5 mmol, 1.5 eq)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) (2.0 mmol, 2.0 eq)
- Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) (20 mL)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

Step-by-Step Methodology:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere ( $\text{N}_2$  or  $\text{Ar}$ ), dissolve the N-substituted-4-piperidone (1.0 mmol) and the selected primary amine (1.5 mmol) in 20 mL of anhydrous THF.
- Reductant Addition: To the stirred solution, add sodium triacetoxyborohydride (2.0 mmol) portion-wise at room temperature. Causality Note:  $\text{NaBH}(\text{OAc})_3$  is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the ketone starting material, minimizing side reactions.
- Reaction Monitoring: Stir the resulting suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.
- Aqueous Workup: Carefully add 20 mL of saturated aqueous  $\text{NaHCO}_3$  solution to quench the reaction. Transfer the mixture to a separatory funnel.

- Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Trustworthiness Check: The three extractions ensure quantitative recovery of the product from the aqueous phase.
- Drying and Concentration: Combine the organic layers, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system (e.g., ethyl acetate:triethylamine 10:1 or a gradient of DCM/Methanol) should be optimized based on the polarity of the product[3].
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H-NMR}$ ,  $^{13}\text{C-NMR}$ , and High-Resolution Mass Spectrometry (HRMS).

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# Biological Assay Protocol: Antifungal Susceptibility Testing

To determine the antifungal potency of newly synthesized compounds, a standardized microbroth dilution assay is used. This method determines the Minimum Inhibitory Concentration (MIC).

**Objective:** To determine the MIC of test compounds against clinically relevant fungal isolates (Aspergillus spp., Candida spp.).

## Materials:

- Test compounds dissolved in DMSO.
- Fungal isolates (e.g., Candida albicans ATCC 90028).
- RPMI-1640 medium buffered with MOPS.
- Sterile 96-well microtiter plates.
- Spectrophotometer (plate reader).

## Step-by-Step Methodology:

- **Inoculum Preparation:** Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately  $1-5 \times 10^6$  CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of  $0.5-2.5 \times 10^3$  CFU/mL in the assay plate.
- **Compound Dilution:** Perform a serial two-fold dilution of the test compounds in the 96-well plate using RPMI-1640 medium. The final concentration range should typically span from 64  $\mu\text{g}/\text{mL}$  to 0.06  $\mu\text{g}/\text{mL}$ . Include a positive control (e.g., Fluconazole) and a negative control (inoculum without drug).
- **Inoculation:** Add the prepared fungal inoculum to each well containing the diluted compounds. The final volume in each well should be 200  $\mu\text{L}$ .

- Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically  $\geq 50\%$  or  $\geq 90\%$ ) compared to the drug-free growth control. This can be determined visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).

## Conclusion and Future Outlook

The 4-amino-4-(aminomethyl)piperidine scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its synthetic tractability and the distinct nature of its substitution vectors have allowed for the systematic exploration of chemical space, leading to potent and selective modulators of diverse and challenging biological targets. The SAR principles elucidated in this guide—highlighting the critical role of the N1-substituent in defining the target class and the C4-amines in optimizing potency—provide a rational framework for future design efforts.

As our understanding of disease biology deepens, this versatile scaffold will undoubtedly be applied to new targets. Future work will likely focus on incorporating chiral elements to further explore stereochemical influences on activity, as well as on developing derivatives with optimized ADME/Tox properties to accelerate the path to clinical development[15]. The continued application of the principles and methodologies discussed herein will ensure that the 4-amino-4-(aminomethyl)piperidine core remains a fruitful starting point for the discovery of next-generation therapeutics.

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